molecular formula C20H24N4O5S B2754210 2-(4-nitrophenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897621-77-1

2-(4-nitrophenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2754210
CAS No.: 897621-77-1
M. Wt: 432.5
InChI Key: YBFIRROFFMXCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H24N4O5S and its molecular weight is 432.5. The purity is usually 95%.
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Scientific Research Applications

Aglycone Protection in Oligodeoxyribonucleotide Synthesis

  • The study by Wagner & Pfleiderer (1997) discusses the use of a group similar to "2-(4-nitrophenyl)ethyl" for the protection of amino functions in the synthesis of oligodeoxyribonucleotides. This suggests potential applications of related compounds in genetic research and synthesis technologies (Wagner & Pfleiderer, 1997).

Coordination Complexes and Antioxidant Activity

  • Chkirate et al. (2019) synthesized coordination complexes using pyrazole-acetamide derivatives, showing significant antioxidant activity. This highlights possible applications in developing novel antioxidant agents or studying redox biology (Chkirate et al., 2019).

Glutaminase Inhibitors for Cancer Therapy

  • Shukla et al. (2012) explored analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide as glutaminase inhibitors, indicating the potential use of similar compounds in cancer research, particularly in targeting metabolism pathways (Shukla et al., 2012).

Anticancer, Anti-Inflammatory, and Analgesic Activities

  • Rani et al. (2014) developed 2-(substituted phenoxy) acetamide derivatives to assess their anticancer, anti-inflammatory, and analgesic activities. This suggests that related compounds could be researched for therapeutic applications, including pain management and inflammation control (Rani et al., 2014).

Properties

IUPAC Name

2-(4-nitrophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c25-20(16-17-6-8-19(9-7-17)24(26)27)21-10-15-30(28,29)23-13-11-22(12-14-23)18-4-2-1-3-5-18/h1-9H,10-16H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFIRROFFMXCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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